Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L-
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Overview
Description
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- is a compound with the molecular formula C18H16N2O3 and a molecular weight of 308.36 g/mol . This compound is known for its unique structure, which includes an alanine backbone with benzoyl and phenyl groups, as well as a cyanomethyl ester functional group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
The synthesis of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl ester group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can take part in condensation reactions with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include alkyl cyanoacetates, ammonium acetate, and various bidentate reagents. Major products formed from these reactions include heterocyclic compounds and substituted cyanoacetamides .
Scientific Research Applications
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- has several scientific research applications:
Mechanism of Action
The mechanism of action of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- involves its interaction with molecular targets through its functional groups. The cyanomethyl ester group can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can interact with various biological targets. The compound’s reactivity allows it to form stable complexes with proteins and other biomolecules, potentially leading to its biological effects .
Comparison with Similar Compounds
Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- can be compared with other similar compounds such as:
N-Benzoyl-L-phenylalanine cyanomethyl ester: This compound shares a similar structure but may have different reactivity and biological activities.
3-(2-Benzoxazol-5-yl)alanine derivatives: These compounds have a benzoxazole moiety and are studied for their antimicrobial and anticancer properties.
The uniqueness of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- lies in its specific functional groups and their reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64187-45-7 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
cyanomethyl (2S)-2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H16N2O3/c19-11-12-23-18(22)16(13-14-7-3-1-4-8-14)20-17(21)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,21)/t16-/m0/s1 |
InChI Key |
JIQFQYPZHNSZDA-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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